![molecular formula C9H16Cl2Si2 B14430321 (2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane CAS No. 80153-59-9](/img/structure/B14430321.png)
(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane is a chemical compound with the molecular formula C8H14Cl2Si2. It is a member of the organosilicon compounds, which are widely used in various industrial and research applications due to their unique properties. This compound is known for its reactivity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane typically involves the reaction of trivinylsilane with dichloromethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with enhanced equipment and process controls to ensure consistent quality and high yield. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production to achieve the desired specifications.
化学反应分析
Types of Reactions
(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkoxy or amino groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Alcohols, amines.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce silanols, while substitution reactions can yield various organosilicon compounds with different functional groups.
科学研究应用
(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
作用机制
The mechanism of action of (2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane involves its reactivity with various chemical species. The compound can form covalent bonds with other molecules, leading to the formation of new chemical structures. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Dichloromethylvinylsilane: Similar in structure but with different reactivity and applications.
Trivinylsilane: Lacks the dichloromethyl group, resulting in different chemical properties.
Dimethylvinylchlorosilane: Contains a dimethyl group instead of the trivinyl group, leading to variations in reactivity.
Uniqueness
(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane is unique due to its combination of dichloromethyl and trivinyl groups, which impart distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
80153-59-9 |
|---|---|
分子式 |
C9H16Cl2Si2 |
分子量 |
251.30 g/mol |
IUPAC 名称 |
dichloro-methyl-[2-tris(ethenyl)silylethyl]silane |
InChI |
InChI=1S/C9H16Cl2Si2/c1-5-13(6-2,7-3)9-8-12(4,10)11/h5-7H,1-3,8-9H2,4H3 |
InChI 键 |
PTFCCBXSMUQEIS-UHFFFAOYSA-N |
规范 SMILES |
C[Si](CC[Si](C=C)(C=C)C=C)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


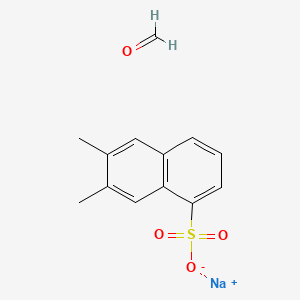
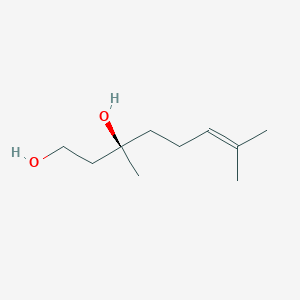
![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)


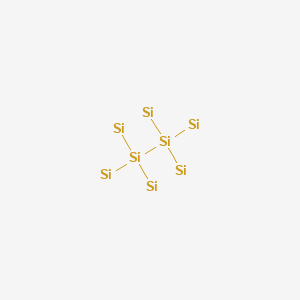
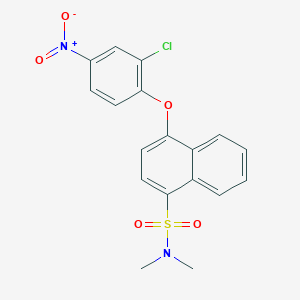
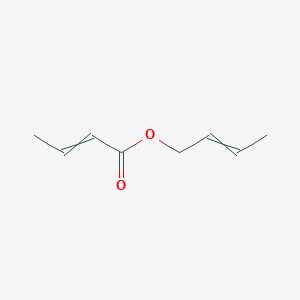
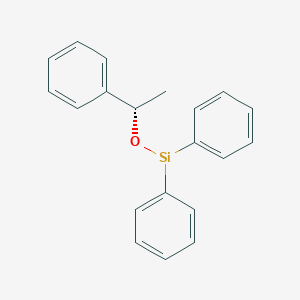


![N,N'-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14430297.png)
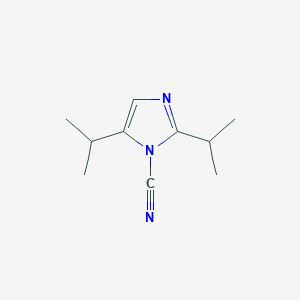
stannane](/img/structure/B14430314.png)
